molecular formula C8H6ClN3 B597301 4-Chloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 117890-81-0

4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Número de catálogo: B597301
Número CAS: 117890-81-0
Peso molecular: 179.607
Clave InChI: WIFRGDCMHQEADW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-7-methylpyrido[2,3-d]pyrimidine is a fused heterocyclic compound comprising a pyridine ring fused to a pyrimidine ring. The 4-chloro and 7-methyl substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its reactivity at the 4-position (due to the electron-withdrawing pyrido ring) enables nucleophilic substitutions, while the 7-methyl group influences solubility and crystallinity .

Métodos De Preparación

Historical Context and Traditional Synthetic Routes

Early Multi-Step Syntheses

Initial routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involved five-step sequences with low overall yields (≤45.8%) and significant waste generation. For example, Haobaoyu et al. (2010) reported a pathway requiring α-alkylation, cyclization, chlorination, oxidation, and cyclocondensation . Key limitations included:

  • High reagent costs : Use of hydrated potassium osmate and sodium periodate in oxidation steps.

  • Environmental hazards : Excessive phosphorus oxychloride (POCl₃) consumption, leading to corrosive waste acid .

  • Operational complexity : Multi-step purification and extended reaction times.

A 2012 Chinese patent (CN102526087A) introduced a four-step alternative using cyanoacetate, bromoacetaldehyde diethyl acetal, and thiourea, but it still suffered from a 37.7% yield and reliance on Raney nickel desulfurization .

Modern Two-Step Condensation/Cyclization Method (CN110386936B)

Reaction Overview

This method condenses 2-methyl-3,3-dichloroacrylonitrile (II) with trimethyl orthoformate (III) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV), followed by formamidine salt-mediated cyclization and elimination (Scheme 1) .

Scheme 1 : Simplified Reaction Pathway

  • Condensation :
    II+IIILewis acidSolvent AIV\text{II} + \text{III} \xrightarrow[\text{Lewis acid}]{\text{Solvent A}} \text{IV}

  • Cyclization/Elimination :
    IV+Formamidine saltBaseSolvent BI\text{IV} + \text{Formamidine salt} \xrightarrow[\text{Base}]{\text{Solvent B}} \text{I}

Step 1: Condensation

  • Solvent A : Cyclohexane, n-hexane, or acetonitrile (mass ratio 4:1–8:1 solvent:II) .

  • Catalyst : Lewis acids (e.g., ZnCl₂, FeCl₃) at 1–5 wt% of II .

  • Temperature : 30–110°C .

  • Yield of IV : ~95% (estimated from example stoichiometry).

Step 2: Cyclization/Elimination

  • Solvent B : Methanol or ethanol (mass ratio 3:1–10:1 solvent:IV) .

  • Base : Sodium methoxide (2.0–3.0 eq relative to IV) .

  • Temperature : 0–50°C (cyclization), 50–110°C (elimination) .

  • Overall Yield : 90.2% with 99.3% HPLC purity .

Advantages Over Prior Art

  • Waste reduction : Avoids POCl₃ and toxic oxidizers.

  • Cost-effectiveness : Cheap solvents (e.g., methanol) and catalysts.

  • Operational simplicity : One-pot cyclization/elimination reduces purification steps .

Four-Step Eco-Friendly Synthesis (US10738058B2)

Streamlined Reaction Sequence

This approach reduces byproducts via controlled intermediates and solvent recovery:

  • Alkylation : Ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.

  • Cyclization : With formamidine acetate under basic conditions.

  • Chlorination : Using POCl₃ (optimized stoichiometry).

  • Purification : Crystallization without chromatography .

Critical Process Parameters

StepReagents/ConditionsYieldPurity
AlkylationK₂CO₃, NaI, reflux in THF85%98%
CyclizationFormamidine acetate, NaOMe, 40°C78%97%
ChlorinationPOCl₃, DMF catalyst, 80°C92%99.5%
Overall 67% 99%

Ecological and Industrial Merits

  • Reduced solvent use : Tetrahydrofuran (THF) and methanol recycled in >80% yield .

  • Safety : Controlled exotherms during chlorination minimize side reactions.

  • Scalability : No column chromatography required, enabling kilogram-scale production .

Comparative Analysis of Methods

Yield and Purity

MethodStepsOverall YieldPurityKey Limitation
CN110386936B290.2%99.3%Requires anhydrous conditions
US10738058B2467%99%POCl₃ usage in chlorination
Traditional (Haobaoyu)545.8%95%High waste, costly reagents

Environmental and Economic Metrics

  • CN110386936B : 30% lower waste acid vs. traditional methods; ~$50/kg production cost .

  • US10738058B2 : 40% solvent recovery; ~$65/kg cost due to POCl₃ .

Mechanistic Insights and Side Reactions

Condensation Step Specificity

The CN110386936B method’s use of trimethyl orthoformate as a methylene donor prevents polymerization of 2-methyl-3,3-dichloroacrylonitrile, a common issue in prior routes . Lewis acids facilitate electrophilic activation, enhancing diene (IV) formation.

Cyclization Selectivity

Formamidine acetate’s dual role as a nitrogen source and base in US10738058B2 ensures regioselective pyrrole ring formation, minimizing pyrrolo[3,2-d]pyrimidine isomers .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products with various substituents replacing the chlorine atom.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Suzuki Coupling: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural Analogues in the Pyrido[2,3-d]pyrimidine Family

Compounds with the pyrido[2,3-d]pyrimidine backbone but varying substituents exhibit notable differences in physical and chemical properties (Table 1):

Table 1: Physical Properties of Pyrido[2,3-d]pyrimidine Derivatives

Compound Substituents Melting Point (°C) Physical State
4-Chloro-7-methylpyrido[2,3-d]pyrimidine 4-Cl, 7-CH₃ Not reported Likely solid
4f 4-Cl, 7-(4-ClC₆H₄), 8-CH₃ 96–99 Pale yellow solid
4g 4-Cl, 7-(4-ClC₆H₄), 8-(CH₂CH₂Ph) 100–104 Pale yellow solid
4j 4-Cl, 7-(4-MeOC₆H₄), 8-(4-ClC₆H₄CH₂) 101–104 White solid

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., 4g) increase melting points compared to smaller alkyl groups, likely due to enhanced π-stacking .
  • Solubility : Methyl groups (e.g., 7-CH₃ in the target compound) improve solubility in organic solvents, whereas dihydro derivatives (e.g., 4f–4j) exhibit lower polarity due to reduced conjugation .

Comparison with Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines replace the pyridine ring with a pyrrole, altering electronic properties:

  • Reactivity : The 4-chloro group in pyrrolo derivatives (e.g., 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) undergoes nucleophilic substitution more readily than in pyrido analogs due to the electron-rich pyrrole ring .
  • Biological Activity : Pyrrolo[2,3-d]pyrimidines are structurally analogous to nucleosides, exhibiting antibiotic and anticancer properties . The target pyrido derivative may lack such bioactivity due to reduced resemblance to natural nucleotides.

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines incorporate a thiophene ring, leading to distinct electronic and medicinal profiles:

  • Synthesis: 4-Chlorothieno[2,3-d]pyrimidines are synthesized via nucleophilic displacement of chlorine with alkoxy or amino groups, similar to pyrido derivatives .

Reactivity of the 4-Chloro Group

The 4-chloro substituent’s reactivity varies across fused pyrimidine systems:

  • Pyrido vs. Pyrrolo : In pyrido derivatives, the electron-withdrawing pyridine ring stabilizes the leaving group (Cl), facilitating substitutions under mild conditions. For pyrrolo analogs, reactions often require catalysts (e.g., K₂OsO₄) .
  • Thieno Derivatives: The thiophene ring’s electron-donating nature accelerates substitutions compared to pyrido systems .

Spectral and Crystallographic Data

  • IR/NMR : The 4-chloro group in pyrido derivatives shows characteristic C-Cl stretching at ~750 cm⁻¹, while pyrrolo analogs exhibit additional N-H stretches (~3,390 cm⁻¹) .
  • Crystallography : Pyrrolo[2,3-d]pyrimidines form C–H⋯C interactions, enhancing crystal packing, whereas pyrido derivatives may exhibit π-π stacking due to aromaticity .

Actividad Biológica

4-Chloro-7-methylpyrido[2,3-D]pyrimidine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that combines elements of pyridine and pyrimidine. This unique configuration allows for significant reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight185.62 g/mol
SolubilitySoluble in DMSO and ethanol
Melting Point120-122 °C

The biological activity of this compound is primarily attributed to its role as an inhibitor of several key proteins involved in cancer cell proliferation. The compound has been shown to target various kinases and enzymes critical for tumor growth and survival.

Key Targets:

  • Tyrosine Kinase : Inhibits signaling pathways that promote cancer cell growth.
  • Phosphatidylinositol-3 Kinase (PI3K) : Disruption leads to reduced cell survival.
  • Mammalian Target of Rapamycin (mTOR) : Affects protein synthesis and cell growth.
  • Cyclin-dependent Kinase (CDK) : Impacts cell cycle regulation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. Notably, it has shown efficacy against both estrogen receptor-positive (ER+) and triple-negative breast cancer cell lines.

Case Study Findings:

  • Cell Lines Tested :
    • T47D (ER+)
    • MDA-MB-436 (Triple-negative)
  • Results :
    • IC₅₀ values ranged from 5 to 15 µM, indicating potent activity against these cancer types .

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have demonstrated antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

Table 2: Antiviral Activity Against ZIKV

CompoundInhibition (%) at 10 µMEC₅₀ (µM)
This compound6812.4
Derivative A7917.4
Derivative B83NR

*NR = Not reached .

Biochemical Pathways Affected

The compound's interaction with various kinases disrupts critical signaling pathways associated with cell proliferation and survival, leading to apoptosis in cancer cells. This is evidenced by increased levels of cleaved PARP and caspase-3 in treated cells, indicating the induction of programmed cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Chloro-7-methylpyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach starts with constructing the pyridine ring fused to pyrimidine. For example:

  • Step 1 : Condensation of substituted pyridine precursors (e.g., ethyl 3-(4,6-dichloropyrimidin-5-yl)acrylate) to form the pyrido[2,3-d]pyrimidine core .
  • Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions (80–110°C) .
  • Step 3 : Methylation at the 7-position via nucleophilic substitution with methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH) . Yield optimization requires precise control of temperature, solvent (e.g., DMF or THF), and stoichiometry. Impurities such as over-chlorinated byproducts can be minimized by limiting reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm methyl (δ ~2.5 ppm for CH₃) and aromatic protons (δ 7.5–9.0 ppm). Chlorine substituents deshield adjacent carbons .
  • HRMS : Validate molecular weight (C₈H₇ClN₄, exact mass 210.0305) with ESI+ or MALDI-TOF .
  • X-ray crystallography : Resolve crystal packing and confirm regiochemistry of substituents, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What are the primary biological targets of pyrido[2,3-d]pyrimidine derivatives, and how does methylation at the 7-position affect activity?

Pyrido[2,3-d]pyrimidines are kinase inhibitors targeting EGFR, JAK, and CDKs. The 7-methyl group enhances metabolic stability by reducing oxidative demethylation in vivo. For example, methyl substitution improves IC₅₀ values by 3–5-fold in JAK2 inhibition assays compared to unmethylated analogs .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in DMSO and water be resolved?

Discrepancies arise from hydration states or impurities. Methodological solutions:

  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions.
  • Karl Fischer titration : Measure residual water in DMSO stocks.
  • Standardized protocols : Pre-dry compounds at 60°C under vacuum for 24 hours before solubility tests .

Q. What strategies optimize regioselectivity during chlorination of pyrido[2,3-d]pyrimidine precursors?

Chlorination at the 4-position is favored due to electron-deficient pyrimidine rings. To suppress competing 2- or 6-position chlorination:

  • Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution .
  • Employ microwave-assisted synthesis for rapid, controlled reactions (e.g., 150°C for 10 minutes) .
  • Monitor intermediates via HPLC-MS to terminate reactions at >90% conversion .

Q. How do steric and electronic effects of the 7-methyl group influence binding to kinase ATP pockets?

Computational studies (docking, MD simulations) reveal:

  • The methyl group fills a hydrophobic pocket in JAK2 (residues Leu983, Val994), enhancing van der Waals interactions.
  • Electron-donating methyl groups increase π-π stacking with Phe994 in EGFR, improving binding affinity by 1.2 kcal/mol .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Key issues include:

  • Exothermic chlorination : Use jacketed reactors with controlled cooling to prevent runaway reactions.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or acid-base extraction for >98% purity .
  • Waste management : Neutralize POCl₃ residues with ice-cold NaOH before disposal .

Methodological & Analytical Questions

Q. How can reaction mechanisms for pyrido[2,3-d]pyrimidine formation be validated experimentally?

  • Isotopic labeling : Use ¹³C-labeled precursors to track cyclization pathways via NMR .
  • Kinetic studies : Monitor intermediate concentrations using inline FTIR or UV-Vis spectroscopy .

Q. What are best practices for ensuring compound stability during long-term storage?

  • Store under argon at −20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

In polar solvents (DMSO, water), the 1H-tautomer predominates due to stabilization of the N-H group. In non-polar solvents (toluene), the 3H-tautomer is favored. Variable-temperature NMR (25–80°C) can quantify equilibrium constants .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls.
  • Validate purity : Ensure >95% purity via orthogonal methods (HPLC, NMR) before testing .

Propiedades

IUPAC Name

4-chloro-7-methylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRGDCMHQEADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733804
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-81-0
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-Methyl-pyrido[2,3-d]pyrimidin-4-ol (0.78 g, 4.84 mmol) in DCE (30 mL) was added DIEA (1.0 mL, 1.19 mmol), followed by POCl3 (2.4 mL, 26.1 mmol). The mixture was refluxed overnight. After cooling, the solvent was removed and the residue was dissolved in water (50 mL) and extracted with ethyl acetate (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (2:1) to give 4-Chloro-7-methyl-pyrido[2,3-d]pyrimidine (0.66 g, 76%). 1H NMR (CDCl3, 400 MHz) δ 9.22 (s, 1H), 8.49 (d, J=8.8 Hz, 1H), 7.57 (d, J=8.4 Hz, 1H), 2.88 (s, 3H). MS (APCI+) [M+H]+180.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.